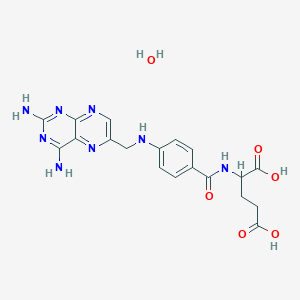
(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” is a complex organic compound.
- It contains a pteridine ring system, which plays a crucial role in various biological processes.
- The compound is used in medicine and research due to its unique properties.
Preparation Methods
- Synthesis involves replacing the glutamic acid part of Pemetrexed (N-{4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid) with primary, secondary, or aryl amines.
- Diethylphosphorocyanidate (DEPC) serves as a peptide coupling agent.
- Industrial production methods may vary, but the synthetic routes are essential for obtaining this compound.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include diethylphosphorocyanidate, amines, and other coupling agents.
- Major products formed depend on the specific amine used in the synthesis.
Scientific Research Applications
- In chemistry: Used as a building block for drug development.
- In biology: Investigated for its impact on cellular processes.
- In medicine: Evaluated for potential therapeutic effects.
- In industry: Employed in pharmaceutical manufacturing.
Mechanism of Action
- The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
- By blocking tetrahydrofolate synthesis, it disrupts DNA, RNA, and protein production.
Comparison with Similar Compounds
- Similar compounds include Aminopterin, Methotrexate, and Pralatrexate.
- “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” stands out due to its unique structure and potential applications.
Remember that this compound has promising antiviral activity against Newcastle disease virus, making it a valuable subject of scientific exploration
Properties
Molecular Formula |
C19H22N8O6 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C19H20N8O5.H2O/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);1H2 |
InChI Key |
UCQHQSNBTVOVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


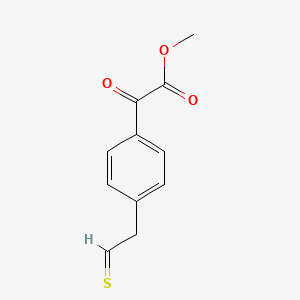

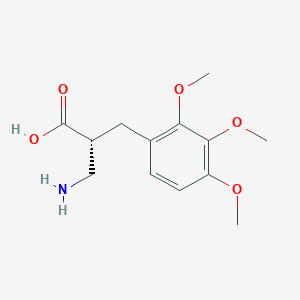
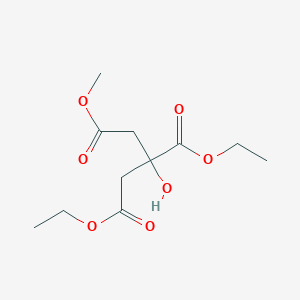
![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
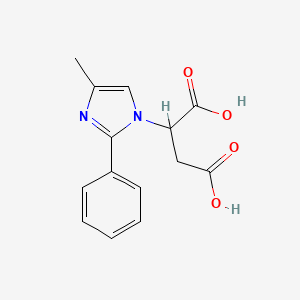
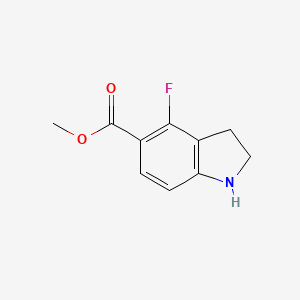
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
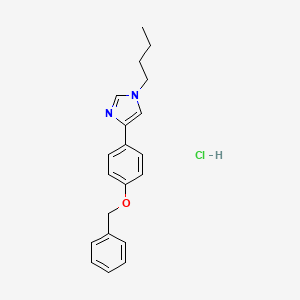
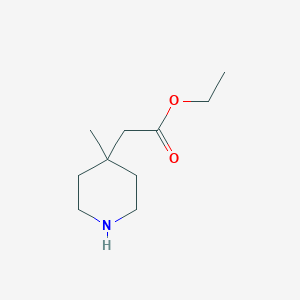
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
